6-Bromo-2,3-dimethyl-4-nitroaniline
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Overview
Description
6-Bromo-2,3-dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H9BrN2O2. It is a derivative of aniline, where the aniline ring is substituted with bromine, methyl, and nitro groups. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
Nitroanilines are known to undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is a meta director, meaning that it directs subsequent reactions to occur at the meta position on the benzene ring .
Biochemical Pathways
Nitroanilines can potentially affect various biochemical pathways due to their reactivity and ability to form different types of bonds with biological molecules .
Pharmacokinetics
The properties of nitroanilines, in general, would depend on factors such as their chemical structure, solubility, and reactivity .
Result of Action
Nitroanilines can potentially cause various effects at the molecular and cellular levels due to their reactivity and ability to interact with biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene is nitrated to form nitrobenzene.
Bromination: Nitrobenzene undergoes bromination to introduce the bromine atom.
Methylation: The brominated nitrobenzene is then methylated to introduce the methyl groups.
Amination: Finally, the nitro group is reduced to an amine group to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Yields nitroso or nitro derivatives.
Reduction: Produces the corresponding amine.
Substitution: Results in various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2,3-dimethyl-4-nitroaniline is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the production of polymers, resins, and other advanced materials
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but lacks the bromine and additional methyl groups.
3-Nitroaniline: Similar structure but with different substitution pattern.
4-Nitroaniline: Similar structure but lacks the bromine and methyl groups.
Uniqueness
6-Bromo-2,3-dimethyl-4-nitroaniline is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
6-bromo-2,3-dimethyl-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)6(9)3-7(4)11(12)13/h3H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACJHENIOITGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Br)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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